![molecular formula C15H12N2O3 B189952 5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide CAS No. 104839-39-6](/img/structure/B189952.png)

5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5,6-Dihydroxybenzobbenzazepine-11-carboxamide” is a versatile chemical compound with potential in scientific research. It can be utilized in various studies, ranging from drug development to materials science.

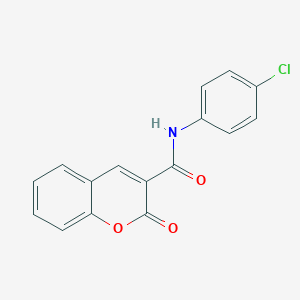

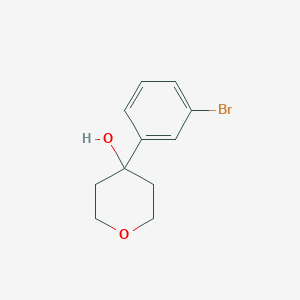

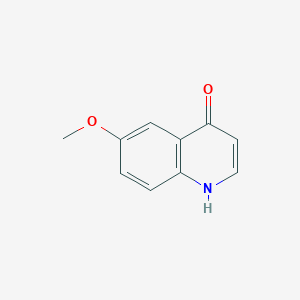

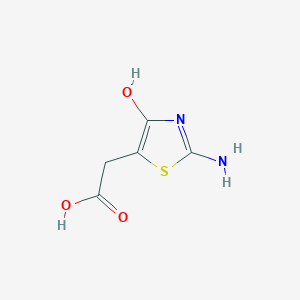

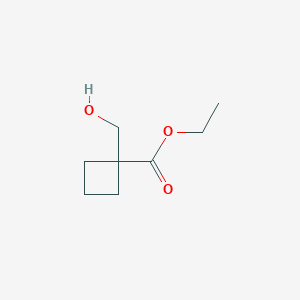

Molecular Structure Analysis

The molecular formula of “5,6-Dihydroxybenzobbenzazepine-11-carboxamide” is C15H12N2O3 . The structure of this compound is unique and holds immense potential in scientific research.

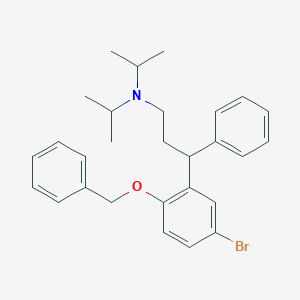

Chemical Reactions Analysis

While specific chemical reactions involving “5,6-Dihydroxybenzobbenzazepine-11-carboxamide” are not available, it’s known that similar compounds like Oxcarbazepine are rapidly and almost completely converted to 10,11-Dihydrocarbamazepine, which has probable anticonvulsant efficacy .

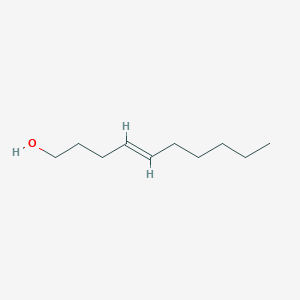

Physical And Chemical Properties Analysis

The physical and chemical properties of “5,6-Dihydroxybenzobbenzazepine-11-carboxamide” include a molecular weight of 268.26700 . It is soluble in Chloroform and Methanol .

Scientific Research Applications

I have conducted searches using the names you provided for the compound, but I’m encountering challenges in finding detailed information on unique scientific research applications for “Carbamazepine-diol,” “5,6-Dihydroxybenzobbenzazepine-11-carboxamide,” or “AGN-PC-0MY3RL.” It seems that this compound may not be widely referenced in available online resources, or it may be known under different identifiers.

properties

IUPAC Name |

5,6-dihydroxybenzo[b][1]benzazepine-11-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,18-19H,(H2,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQLVKTWIHTZOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C3=CC=CC=C3N2C(=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435010 |

Source

|

| Record name | AGN-PC-0MY3RL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide | |

CAS RN |

104839-39-6 |

Source

|

| Record name | AGN-PC-0MY3RL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the relationship between Carbamazepine-diol and Carbamazepine in the context of epilepsy treatment?

A1: Carbamazepine-diol is the primary metabolite of the antiepileptic drug Carbamazepine. [, , ] While Carbamazepine itself exerts anticonvulsant effects, Carbamazepine-diol also possesses some pharmacological activity. [, , ] Understanding the formation and clearance of Carbamazepine-diol is crucial for optimizing Carbamazepine therapy in epileptic patients. [, , ]

Q2: How does the co-administration of Valproic Acid affect Carbamazepine-diol levels in epileptic patients?

A2: Research suggests that Valproic Acid, another commonly used antiepileptic drug, can significantly alter the pharmacokinetic profile of Carbamazepine. [, ] Specifically, co-administration of Valproic Acid has been shown to increase Carbamazepine-diol plasma concentrations, even when Carbamazepine levels remain unchanged. [, ] While initially attributed to selective inhibition of epoxide hydrolase, the mechanism appears to involve multiple metabolic pathways, potentially including glucuronidation. [, , ]

Q3: Is there an age-dependent aspect to the interaction between Carbamazepine, Carbamazepine-diol, and Valproic Acid?

A3: Yes, studies indicate a pronounced age dependency in how Valproic Acid modulates Carbamazepine metabolism. [] The impact of Valproic Acid on Carbamazepine-diol levels appears most significant in pediatric patients compared to adults. [] This highlights the importance of considering age when evaluating drug interactions and individualizing treatment regimens, particularly in pediatric epilepsy management.

Q4: How do researchers quantify and analyze Carbamazepine, Carbamazepine-epoxide, and Carbamazepine-diol in biological samples?

A4: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying Carbamazepine, its active metabolite Carbamazepine-epoxide, and its primary metabolite Carbamazepine-diol in biological samples like plasma. [, , ] This method allows for the simultaneous measurement of these compounds, enabling researchers to investigate their pharmacokinetic profiles and metabolic interactions.

Q5: What are the implications of Carbamazepine's induction of hepatic cytochromes P450 for its own metabolism and potential drug interactions?

A5: Studies in rats have demonstrated that Carbamazepine can induce hepatic cytochromes P450, specifically the isoforms P4502B1 and P4502B2. [] This induction can lead to increased metabolism not only of Carbamazepine itself but also of other drugs metabolized by these enzymes, potentially resulting in decreased efficacy or altered pharmacokinetic profiles. [] These findings underscore the importance of considering Carbamazepine's enzyme-inducing properties when designing combination therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.